1-Isopropyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-Isopropyl-5-oxopyrrolidine-2-carboxamide is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxopyrrolidine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of isopropylamine with a suitable pyrrolidine derivative, followed by cyclization and oxidation steps to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the pyrrolidine ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Isopropyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Isopropyl-2-oxopyrrolidine-4-carboxamide
- 4-Chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH)
Comparison: 1-Isopropyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12) |
InChI Key |
FNXYXAKSCPYZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)N |
Origin of Product |
United States |
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